Acetic acid--(3-bromophenyl)methanediol (2/1)
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Overview
Description
Acetic acid–(3-bromophenyl)methanediol (2/1) is a chemical compound that combines acetic acid with (3-bromophenyl)methanediol in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3-bromophenyl)methanediol typically involves the esterification of acetic acid with (3-bromophenyl)methanediol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of acetic acid–(3-bromophenyl)methanediol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(3-bromophenyl)methanediol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylmethanediol.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylmethanediol.
Substitution: Formation of various substituted phenylmethanediol derivatives.
Scientific Research Applications
Acetic acid–(3-bromophenyl)methanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–(3-bromophenyl)methanediol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the acetic acid moiety can undergo esterification and hydrolysis reactions, affecting the compound’s overall behavior in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid–(3-methoxyphenyl)methanediol
- Acetic acid–(3-chlorophenyl)methanediol
- Acetic acid–(4-bromophenyl)methanediol
Uniqueness
Acetic acid–(3-bromophenyl)methanediol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for various applications where these properties are advantageous.
Properties
CAS No. |
555154-65-9 |
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Molecular Formula |
C11H15BrO6 |
Molecular Weight |
323.14 g/mol |
IUPAC Name |
acetic acid;(3-bromophenyl)methanediol |
InChI |
InChI=1S/C7H7BrO2.2C2H4O2/c8-6-3-1-2-5(4-6)7(9)10;2*1-2(3)4/h1-4,7,9-10H;2*1H3,(H,3,4) |
InChI Key |
UBLHUFAKSBBTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC(=C1)Br)C(O)O |
Origin of Product |
United States |
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